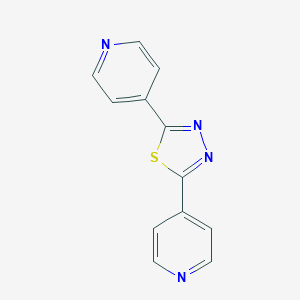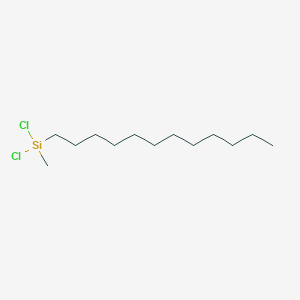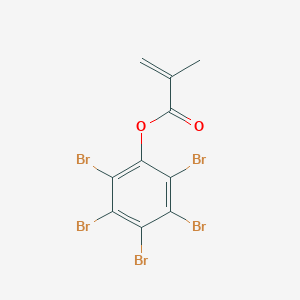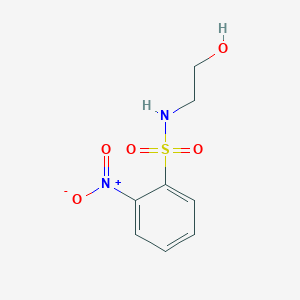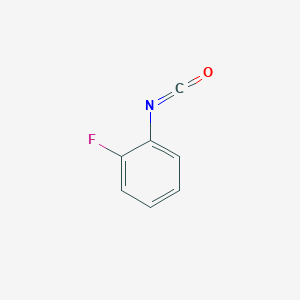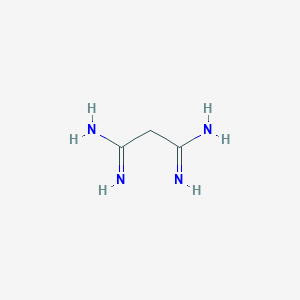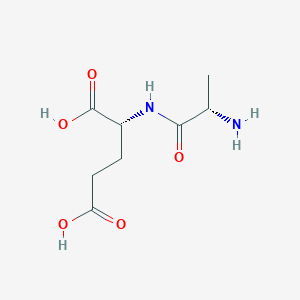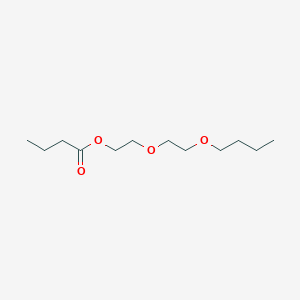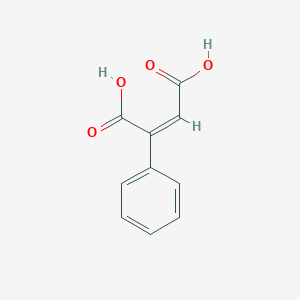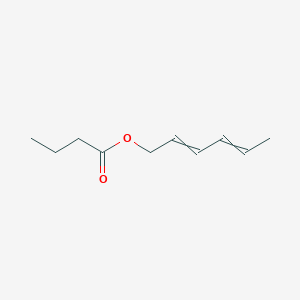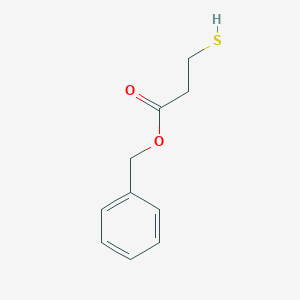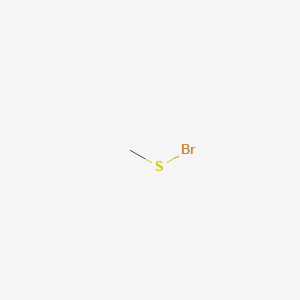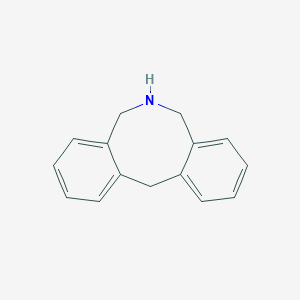
Dibenz(c,f)azocine, 5,6,7,12-tetrahydro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dibenz(c,f)azocine, 5,6,7,12-tetrahydro-, commonly known as TAAR1 agonist, is a chemical compound that has been extensively studied due to its potential therapeutic applications. TAAR1 agonists have been found to modulate the activity of the trace amine-associated receptor 1 (TAAR1), a G protein-coupled receptor that is expressed in various regions of the brain.
科学研究应用
Dibenz(c,f)azocine, 5,6,7,12-tetrahydro- agonists have been studied extensively for their potential therapeutic applications, particularly in the treatment of psychiatric disorders such as schizophrenia and depression. Research has shown that Dibenz(c,f)azocine, 5,6,7,12-tetrahydro- agonists can modulate the activity of dopamine and other neurotransmitters, which are involved in the regulation of mood and behavior. In addition, Dibenz(c,f)azocine, 5,6,7,12-tetrahydro- agonists have been found to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases such as Parkinson's disease.
作用机制
Dibenz(c,f)azocine, 5,6,7,12-tetrahydro- agonists act by modulating the activity of Dibenz(c,f)azocine, 5,6,7,12-tetrahydro-, which is expressed in various regions of the brain, including the prefrontal cortex, striatum, and hippocampus. Dibenz(c,f)azocine, 5,6,7,12-tetrahydro- is involved in the regulation of dopamine and other neurotransmitters, and its activation has been shown to have both inhibitory and excitatory effects on neuronal activity. Dibenz(c,f)azocine, 5,6,7,12-tetrahydro- agonists have been found to increase the release of dopamine in certain regions of the brain, which may contribute to their therapeutic effects.
生化和生理效应
Dibenz(c,f)azocine, 5,6,7,12-tetrahydro- agonists have been found to have a variety of biochemical and physiological effects, including modulation of dopamine release, regulation of mood and behavior, and neuroprotection. Research has also shown that Dibenz(c,f)azocine, 5,6,7,12-tetrahydro- agonists can modulate the activity of other neurotransmitters, including serotonin and norepinephrine, which may contribute to their therapeutic effects.
实验室实验的优点和局限性
Dibenz(c,f)azocine, 5,6,7,12-tetrahydro- agonists have several advantages for use in laboratory experiments, including their specificity for Dibenz(c,f)azocine, 5,6,7,12-tetrahydro- and their ability to modulate the activity of dopamine and other neurotransmitters. However, there are also limitations to their use, including their potential for off-target effects and the need for careful dosing to avoid toxicity.
未来方向
There are several future directions for research on Dibenz(c,f)azocine, 5,6,7,12-tetrahydro- agonists, including the development of more potent and selective compounds, the investigation of their potential therapeutic applications in a range of psychiatric and neurological disorders, and the exploration of their mechanisms of action at the molecular and cellular levels. In addition, there is a need for further research on the safety and toxicity of Dibenz(c,f)azocine, 5,6,7,12-tetrahydro- agonists in humans, as well as their potential for drug interactions with other medications.
Conclusion
In conclusion, Dibenz(c,f)azocine, 5,6,7,12-tetrahydro- agonists have shown great potential for the treatment of psychiatric and neurological disorders. Their ability to modulate the activity of neurotransmitters such as dopamine and their neuroprotective effects make them an attractive target for drug development. While there are limitations to their use in laboratory experiments, the future directions for research on Dibenz(c,f)azocine, 5,6,7,12-tetrahydro- agonists are promising, and further studies are needed to fully understand their therapeutic potential.
合成方法
The synthesis of Dibenz(c,f)azocine, 5,6,7,12-tetrahydro- agonists involves the use of various chemical reactions, including palladium-catalyzed coupling reactions, reductive amination, and hydrogenation. One of the most commonly used methods for the synthesis of Dibenz(c,f)azocine, 5,6,7,12-tetrahydro- agonists is the Buchwald-Hartwig coupling reaction, which involves the reaction of an aryl halide with an amine in the presence of a palladium catalyst. This method has been used to synthesize a variety of Dibenz(c,f)azocine, 5,6,7,12-tetrahydro- agonists, including RO5166017 and RO5256390.
属性
CAS 编号 |
16031-95-1 |
|---|---|
产品名称 |
Dibenz(c,f)azocine, 5,6,7,12-tetrahydro- |
分子式 |
C15H15N |
分子量 |
209.29 g/mol |
IUPAC 名称 |
5,10,11,12-tetrahydrobenzo[d][2]benzazocine |
InChI |
InChI=1S/C15H15N/c1-3-7-14-10-16-11-15-8-4-2-6-13(15)9-12(14)5-1/h1-8,16H,9-11H2 |
InChI 键 |
BKROTJPQLNZYRG-UHFFFAOYSA-N |
SMILES |
C1C2=CC=CC=C2CNCC3=CC=CC=C31 |
规范 SMILES |
C1C2=CC=CC=C2CNCC3=CC=CC=C31 |
其他 CAS 编号 |
16031-95-1 |
同义词 |
5,6,7,12-Tetrahydrodibenz[c,f]azocine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




